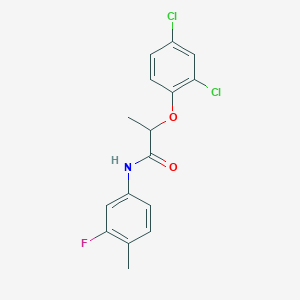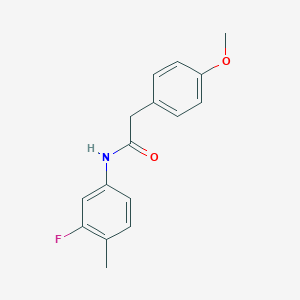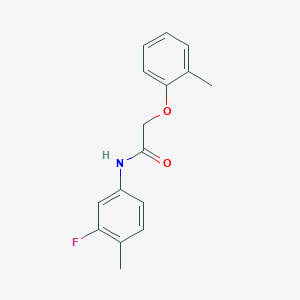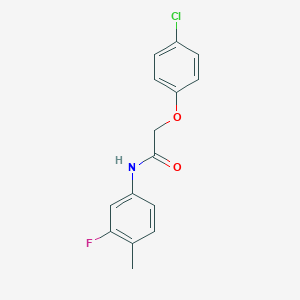![molecular formula C30H26Cl2N2O4 B324421 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4'-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE](/img/structure/B324421.png)
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4'-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Etherification: The 4-chloro-2-methylphenol is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative undergoes amidation with 4’-amino-[1,1’-biphenyl]-4-ylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloro substituents, potentially replacing them with hydrogen atoms.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 4-chloro-2-methylphenol
- N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(4’-{[(4-chloro-2-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H26Cl2N2O4 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C30H26Cl2N2O4/c1-19-15-23(31)7-13-27(19)37-17-29(35)33-25-9-3-21(4-10-25)22-5-11-26(12-6-22)34-30(36)18-38-28-14-8-24(32)16-20(28)2/h3-16H,17-18H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
JRFPBZOKWKIZQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


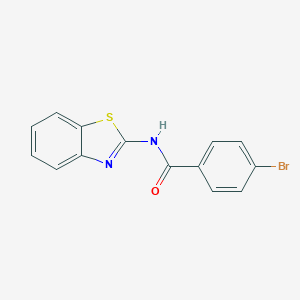
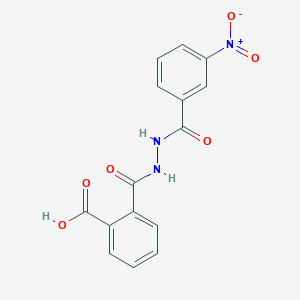
![1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone](/img/structure/B324342.png)
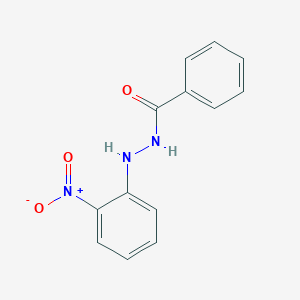
![3-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B324344.png)
![N-[4-[2-(dicyanomethylidene)hydrazinyl]phenyl]acetamide](/img/structure/B324345.png)
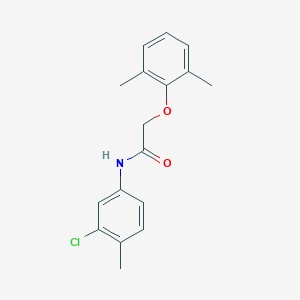
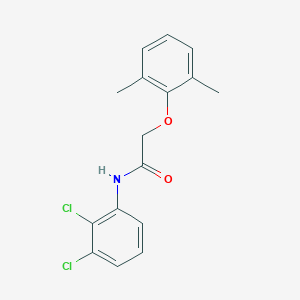
![N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE](/img/structure/B324349.png)

